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Compound of Interest

Compound Name: 1,3-Dibromohexane

Cat. No.: B3142702 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 1,3-Dibromohexane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data. Due to the limited availability of experimentally-derived public

data for this specific compound, this guide leverages predictive models and an analysis of

characteristic spectral features based on its chemical structure.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1,3-Dibromohexane.

These predictions are based on established principles of spectroscopy and computational

chemistry software.

Table 1: Predicted ¹H NMR Data for 1,3-Dibromohexane
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Protons (Position)
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted
Integration

H on C1 (-CH₂Br) 3.5 - 3.7 Triplet 2H

H on C2 (-CH₂-) 2.1 - 2.3 Multiplet 2H

H on C3 (-CHBr-) 4.1 - 4.3 Multiplet 1H

H on C4 (-CH₂-) 1.7 - 1.9 Multiplet 2H

H on C5 (-CH₂-) 1.4 - 1.6 Multiplet 2H

H on C6 (-CH₃) 0.9 - 1.1 Triplet 3H

Table 2: Predicted ¹³C NMR Data for 1,3-Dibromohexane

Carbon (Position) Predicted Chemical Shift (δ, ppm)

C1 (-CH₂Br) 35 - 40

C2 (-CH₂-) 40 - 45

C3 (-CHBr-) 55 - 60

C4 (-CH₂-) 30 - 35

C5 (-CH₂-) 20 - 25

C6 (-CH₃) 10 - 15

Table 3: Predicted Key IR Absorptions for 1,3-Dibromohexane

Functional Group
Predicted Absorption
Range (cm⁻¹)

Bond Vibration

C-H (Alkyl) 2850 - 3000 Stretching

C-H (Alkyl) 1375 - 1470 Bending

C-Br 500 - 600 Stretching
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Table 4: Predicted Mass Spectrometry Fragmentation for 1,3-Dibromohexane

m/z Value Proposed Fragment Notes

242/244/246 [C₆H₁₂Br₂]⁺ (Molecular Ion)

Isotopic pattern for two

bromine atoms (approx. 1:2:1

ratio).

163/165 [C₆H₁₂Br]⁺ Loss of one bromine atom.

83 [C₆H₁₁]⁺ Loss of two bromine atoms.

41 [C₃H₅]⁺ Alkyl fragment.

Experimental Protocols
The following are general experimental protocols for obtaining the types of spectroscopic data

presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1,3-Dibromohexane in about 0.7

mL of a deuterated solvent (e.g., CDCl₃).

Instrument Setup: Place the sample in a standard 5 mm NMR tube. The spectrometer is

typically a high-field instrument (e.g., 400 MHz or higher).

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters

include a spectral width of approximately 12 ppm, a sufficient number of scans for a good

signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A wider spectral width

(e.g., 0-220 ppm) is necessary, and a larger number of scans is required due to the lower

natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation: As 1,3-Dibromohexane is expected to be a liquid at room temperature,

a neat spectrum can be obtained by placing a thin film of the sample between two salt plates

(e.g., NaCl or KBr).

Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A

background spectrum of the clean salt plates should be taken first and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or through a gas chromatography (GC) column for separation from any impurities.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The

standard electron energy is typically 70 eV.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole or time-of-flight).

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualizations
The following diagrams illustrate the structure of 1,3-Dibromohexane and a conceptual

workflow for its spectroscopic analysis.

Caption: Chemical structure of 1,3-Dibromohexane.
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Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of 1,3-Dibromohexane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3142702#spectroscopic-data-of-1-3-dibromohexane-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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